Cas no 926319-53-1 (8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one)

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one structure
926319-53-1 structure
Product name:8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
CAS No:926319-53-1
MF:C17H14BrNO4
MW:376.201364040375
CID:844584

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
    • 2H-1,4-Benzoxazin-3(4H)-one, 8-(2-bromoacetyl)-6-(phenylmethoxy)-
    • 8-(2-bromoacetyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
    • 8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
    • 8-(bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one:
    • 8-(2-Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one (ACI)
    • Olodaterol Impurity 20
    • Inchi: 1S/C17H14BrNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7H,8-10H2,(H,19,21)
    • InChI Key: BSFCOXSPKRDYSL-UHFFFAOYSA-N
    • SMILES: O=C1COC2C(=CC(=CC=2C(CBr)=O)OCC2C=CC=CC=2)N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Security Information

  • Storage Condition:Sealed in dry,2-8°C

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B679315-5mg
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
926319-53-1
5mg
$ 201.00 2023-04-18
Chemenu
CM155443-1g
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
926319-53-1 95%
1g
$*** 2023-05-29
TRC
B679315-10mg
8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
926319-53-1
10mg
$ 356.00 2023-04-18
eNovation Chemicals LLC
Y1299659-1g
6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
926319-53-1 95%
1g
$650 2024-06-03
Ambeed
A492056-1g
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
926319-53-1 95%
1g
$1625.0 2025-02-27
eNovation Chemicals LLC
Y1299659-1g
6-(benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
926319-53-1 95%
1g
$650 2025-02-21
Chemenu
CM155443-1g
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
926319-53-1 95%
1g
$617 2021-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749331-1g
6-(Benzyloxy)-8-(2-bromoacetyl)-2h-benzo[b][1,4]oxazin-3(4h)-one
926319-53-1 98%
1g
¥5714.00 2024-04-25
Ambeed
A492056-250mg
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
926319-53-1 95%
250mg
$650.0 2025-02-27
Alichem
A019094280-1g
6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
926319-53-1 95%
1g
$628.00 2023-08-31

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol ,  1,4-Dioxane ;  2 h, 20 °C
1.2 Solvents: Water ;  1 h, cooled
Reference
Preparation of benzoxazine compounds as β2-adrenoceptor agonists
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol ,  1,4-Dioxane ;  2 h, rt
1.2 Solvents: Water ;  2 h, 0 °C
Reference
Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists
Yi, Ce; Xing, Gang; Wang, Siqi; Li, Xiaoran; Liu, Yichuang; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Production Method 3

Reaction Conditions
Reference
Intermediates in the preparation of (R)-6-hydroxy-8-{1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylamino]ethyl}-4H-benzo[1,4]oxazin-3-one hydrochloride
Anonymous, IP.com Journal, 2016, 16, 1-12

Production Method 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol ,  1,4-Dioxane ;  2 h, 20 °C
Reference
Preparation of 2H-1,4-benzoxazin-3-ones as betamimetics
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  1,4-Dioxane ;  20 °C; 2 h, 20 °C
1.2 Reagents: Water ;  15 min, 20 °C; 20 °C → 3 °C; 1 h, 3 °C
Reference
Preparation of substituted benzoxazinones by reacting protected 8-(2R)-oxiranyl-6-phenylmethoxy-2H-1,4-benzoxazin-3(4H)-ones with aralkylamines followed by hydrogenation of resulting protected benzoxazinone intermediates
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: 1,4-Dioxane ;  0 °C; 30 min, 0 °C; 0 °C → rt; 4 h, rt
Reference
Class of bifunctional compounds with quaternary ammonium salt structure
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol ,  1,4-Dioxane ;  30 min, 20 °C
1.2 Reagents: Water ;  cooled
Reference
β2-Receptor stimulant, preparation method and application
, China, , ,

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Raw materials

8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one Preparation Products

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:926319-53-1)8-(Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
A860011
Purity:99%
Quantity:1g
Price ($):565.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:926319-53-1)6-(苄氧基)-8-(2-溴乙酰基)-2H-苯并[1,4]恶嗪-3(4H)-酮
LE26663776
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry